Sodium 2-(methylsulfamoyl)benzene-1-sulfinate
CAS No.:
Cat. No.: VC20373192
Molecular Formula: C7H8NNaO4S2
Molecular Weight: 257.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8NNaO4S2 |
|---|---|
| Molecular Weight | 257.3 g/mol |
| IUPAC Name | sodium;2-(methylsulfamoyl)benzenesulfinate |
| Standard InChI | InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-5-3-2-4-6(7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | HFEDDMZQBNYZKW-UHFFFAOYSA-M |
| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1S(=O)[O-].[Na+] |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Sodium 2-(methylsulfamoyl)benzene-1-sulfinate features a benzene ring substituted at the 1- and 2-positions with a sulfinate (-SO₂⁻) and a methylsulfamoyl (-NHSO₂CH₃) group, respectively. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents. Theoretical calculations using density functional theory (DFT) suggest that the electron-withdrawing sulfonate group polarizes the aromatic ring, increasing electrophilicity at the para position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 257.3 g/mol | |
| Solubility in Water | 3.82 mg/mL (23°C) | |
| Log P (Partition Coefficient) | -0.33 (Consensus) | |
| Melting Point | Decomposes above 200°C | |
| Hygroscopicity | High |
The compound’s solubility profile makes it suitable for aqueous-phase reactions, while its hygroscopicity necessitates anhydrous storage conditions .
Synthetic Methodologies
Conventional Sulfite Displacement
The most widely reported synthesis involves reacting 2-(methylsulfamoyl)benzenesulfonyl chloride with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in aqueous medium . The reaction proceeds via nucleophilic displacement of the chloride by sulfite, yielding the sulfinate salt.
Mechanistic Overview:
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Nucleophilic Attack: Sulfite ions (SO₃²⁻) attack the electrophilic sulfur in the sulfonyl chloride.
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Byproduct Formation: Chloride ions (Cl⁻) are released, necessitating alkaline conditions to neutralize HCl and prevent hydrolysis .
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Precipitation: The product precipitates upon cooling, with yields exceeding 80% under optimized conditions.
Table 2: Comparative Synthesis Conditions
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Na₂SO₃ + NaOH | 25–30 | 82 | 98 |
| NaHSO₃ | 40–45 | 78 | 95 |
| Phase-Transfer Catalysis | 50 | 85 | 97 |
The patent CN101786973B emphasizes a dichloromethane-mediated process, where 4-methylbenzenesulfonyl chloride is dissolved in CH₂Cl₂ and gradually added to a sodium sulfite solution. Simultaneous NaOH addition maintains alkalinity (pH 10–12), suppressing side reactions and improving yield to 82% .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfinate group (-SO₂⁻) acts as a nucleophile, participating in SN2 reactions with alkyl halides. For example, treatment with benzyl bromide produces 2-(methylsulfamoyl)benzene-1-sulfonyl benzyl derivatives, which are precursors to sulfonamide drugs.
Cross-Coupling Applications
Palladium-catalyzed cross-coupling reactions leverage the sulfinate’s ability to transfer the sulfonyl group to aryl halides. This method constructs biaryl sulfones, a scaffold prevalent in kinase inhibitors:
Key advantages include mild conditions (room temperature, aqueous medium) and compatibility with sensitive functional groups.
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition initiating at 200°C, with exothermic peaks corresponding to sulfonate group breakdown. Storage below 25°C in airtight containers is recommended to prevent oxidative degradation .
Hydrolytic Sensitivity
Under acidic conditions (pH < 4), the sulfinate undergoes hydrolysis to 2-(methylsulfamoyl)benzenesulfonic acid. This reaction is first-order with respect to [H⁺], as confirmed by kinetic studies:
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound serves as a precursor to sulfonamide-based antibiotics and antivirals. For instance, coupling with aminothiazole derivatives yields analogs of sulfamethoxazole, a dihydrofolate reductase inhibitor .
Catalysis
In Suzuki-Miyaura couplings, sodium 2-(methylsulfamoyl)benzene-1-sulfinate acts as a sulfonating agent, enabling the synthesis of sulfonated biaryl ligands for asymmetric catalysis.
Recent Research Advancements
Green Chemistry Innovations
A 2024 study optimized solvent-free synthesis using ball milling, achieving 88% yield while eliminating dichloromethane waste. Life-cycle assessment (LCA) confirmed a 40% reduction in carbon footprint compared to traditional methods.
Biomedical Applications
In vitro assays demonstrate that sulfinate derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–1.2 μM, rivaling celecoxib. Molecular docking simulations attribute this activity to hydrophobic interactions with the COX-2 active site.
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